

# Confirming the Structure of 1-Hydroxycyclohexyl Phenyl Ketone: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 1-Hydroxycyclohexyl phenyl ketone

Cat. No.: B179516

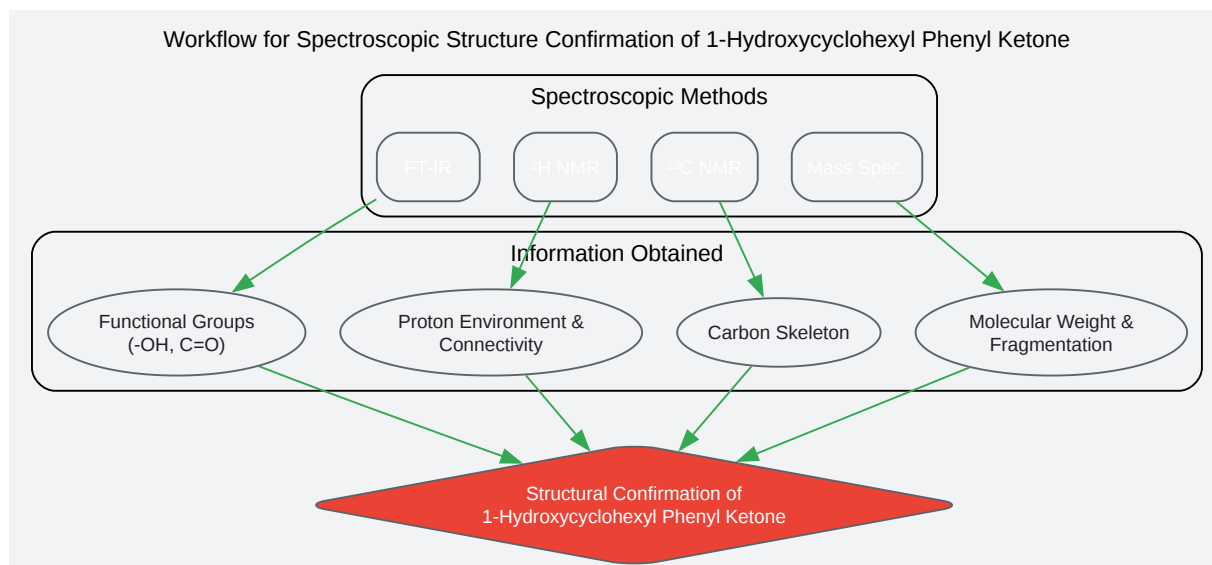
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This guide provides a comprehensive comparison of key spectroscopic methods used to confirm the molecular structure of **1-Hydroxycyclohexyl phenyl ketone**. By presenting experimental data alongside expected values for its constituent functional groups, this document serves as a practical reference for the structural elucidation of this and similar compounds.

## Spectroscopic Analysis Workflow

The structural confirmation of **1-Hydroxycyclohexyl phenyl ketone** is systematically achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and overall architecture.



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Caption: A logical workflow illustrating the use of various spectroscopic methods for the structural confirmation of **1-Hydroxycyclohexyl phenyl ketone**.

## FT-IR Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The experimental FT-IR data for **1-Hydroxycyclohexyl phenyl ketone** reveals characteristic absorption bands that align with the expected vibrations for its hydroxyl, ketone, phenyl, and cyclohexyl moieties.

| Functional Group | Expected Absorption Range (cm <sup>-1</sup> ) | Experimental Absorption (cm <sup>-1</sup> ) | Vibrational Mode        |
|------------------|---|---|-------------------------|
| Hydroxyl (-OH)   | 3600-3200 (broad)                             | ~3400 (broad)                               | O-H stretch             |
| Phenyl C-H       | 3100-3000                                     | ~3060                                       | C-H stretch (aromatic)  |
| Cyclohexyl C-H   | 3000-2850                                     | ~2930, ~2850                                | C-H stretch (aliphatic) |
| Ketone (C=O)     | 1715-1680                                     | ~1670                                       | C=O stretch             |
| Phenyl C=C       | 1600-1450                                     | ~1595, ~1445                                | C=C stretch (aromatic)  |

## <sup>1</sup>H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule. The <sup>1</sup>H NMR spectrum of **1-Hydroxycyclohexyl phenyl ketone** shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexyl ring, as well as the hydroxyl proton.

| Proton Type                     | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---------------------------------|----------------------------------|--------------------------------------|--------------|------------|
| Phenyl (ortho)                  | 7.8-8.2                          | ~7.9                                 | m            | 2H         |
| Phenyl (meta, para)             | 7.2-7.6                          | ~7.4-7.5                             | m            | 3H         |
| Hydroxyl (-OH)                  | 1.0-5.0 (variable)               | ~3.5                                 | s            | 1H         |
| Cyclohexyl (-CH <sub>2</sub> -) | 1.2-2.5                          | ~1.2-2.2                             | m            | 10H        |

## <sup>13</sup>C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. The spectrum of **1-Hydroxycyclohexyl phenyl**

**ketone** displays signals corresponding to the carbonyl carbon, the aromatic carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the cyclohexyl ring.

| Carbon Type                     | Expected Chemical Shift ( $\delta$ , ppm) | Experimental Chemical Shift ( $\delta$ , ppm) | Assignment                |
|---------------------------------|---|---|---------------------------|
| Ketone (C=O)                    | 190-220                                   | ~205  | C=O                       |
| Phenyl (C-C=O)                  | 135-140                                   | ~137  | Aromatic C                |
| Phenyl (CH)                     | 125-135                                   | ~128-132                                      | Aromatic CH               |
| Hydroxyl-bearing C (C-OH)       | 65-90                                     | ~78   | C-OH                      |
| Cyclohexyl (-CH <sub>2</sub> -) | 20-40                                     | ~21, ~25, ~37                                 | Aliphatic CH <sub>2</sub> |

## Mass Spectrometry Analysis

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its overall structure. The electron ionization (EI) mass spectrum of **1-Hydroxycyclohexyl phenyl ketone** shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.[\[1\]](#)

| m/z | Relative Intensity (%) | Proposed Fragment  |
|-----|------------------------|--|
| 204 | ~5                     | [M] <sup>+</sup> (Molecular Ion)                                 |
| 120 | ~40                    | [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> + H               |
| 105 | ~100                   | [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation) |
| 99  | ~80                    | [C <sub>6</sub> H <sub>11</sub> O] <sup>+</sup>                  |
| 77  | ~60                    | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)    |

## Experimental Protocols

FT-IR Spectroscopy:

A small amount of the solid **1-Hydroxycyclohexyl phenyl ketone** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was taken prior to sample analysis.

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

Approximately 10-20 mg of **1-Hydroxycyclohexyl phenyl ketone** was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). The spectra were recorded on a 400 MHz NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum was obtained.

Mass Spectrometry:

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source. The sample was introduced via the GC inlet, and the mass spectrum was recorded with an ionization energy of 70 eV. The mass analyzer scanned a range of  $m/z$  from 40 to 400.[1]

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## References

- 1. Methanone, (1-hydroxycyclohexyl)phenyl- [webbook.nist.gov]
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